molecular formula C13H8ClFO2 B8339452 4-(4-Chloro-3-fluorophenoxy)benzaldehyde

4-(4-Chloro-3-fluorophenoxy)benzaldehyde

Cat. No.: B8339452
M. Wt: 250.65 g/mol
InChI Key: LWBBSNOEIZAZGB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenoxy)benzaldehyde is a high-value halogenated benzaldehyde derivative designed for use as a key synthetic intermediate in research and development. Its molecular structure, which incorporates chlorine and fluorine substituents on the phenoxy ring, is strategically valuable in modern organic synthesis . The reactive aldehyde group serves as a versatile handle for further chemical transformations, including condensation reactions to form Schiff bases or as a precursor for heterocyclic chemistry . This makes the compound particularly useful in medicinal chemistry for the construction of potential pharmacologically active molecules, such as kinase inhibitors or other small-molecule therapeutics . The presence of halogen atoms can be critical for fine-tuning the lipophilicity, metabolic stability, and binding affinity of lead compounds, thereby aiding in the optimization of their pharmacokinetic profiles . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on it as a critical building block in discovery chemistry for applications spanning from agrochemicals to materials science.

Properties

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H8ClFO2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H

InChI Key

LWBBSNOEIZAZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations and Electronic Effects

The table below compares key structural and functional attributes of 4-(4-Chloro-3-fluorophenoxy)benzaldehyde with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound Phenoxy group with 4-Cl, 3-F C₁₃H₈ClFO₂ 250.65 Intermediate in anticonvulsant semicarbazone synthesis; enhanced lipophilicity
4-(Benzyloxy)-3-fluorobenzaldehyde Benzyloxy (4-OBn), 3-F C₁₄H₁₁FO₂ 230.23 Synthetic intermediate; benzyloxy group improves solubility in organic reactions
4-Fluoro-3-hydroxybenzaldehyde 4-F, 3-OH C₇H₅FO₂ 140.11 Antimicrobial and anti-inflammatory precursor; hydroxyl group increases polarity
4-[4-Fluorophenoxy]benzaldehyde semicarbazone Phenoxy group with 4-F; semicarbazone moiety C₁₄H₁₂FN₃O₂ 273.26 Lead anticonvulsant; extensive metabolism in rats with tissue distribution
4-Chloro-3-(4-ethoxybenzyl)benzaldehyde 4-Cl, 4-ethoxybenzyl C₁₆H₁₅ClO₂ 274.74 Synthetic intermediate; ethoxy group enhances stability under acidic conditions
2.2. Pharmacological and Metabolic Insights
  • Anticonvulsant Activity: The semicarbazone derivative of 4-[4-fluorophenoxy]benzaldehyde exhibits potent anticonvulsant properties, with N’-(4-chlorophenyl)-N4-(2-nitrobenzaldehyde) semicarbazone identified as a lead compound . The chloro and fluoro substituents in this compound may further modulate receptor binding compared to mono-halogenated analogs.
  • Metabolism: Studies on 4-[4-fluorophenoxy]benzaldehyde semicarbazone in rats revealed extensive metabolism, with a carboxylic acid derivative as the major metabolite. The dual Cl/F substituents in the target compound could slow oxidative metabolism, prolonging half-life .
2.4. Physicochemical Properties
  • Lipophilicity: The Cl/F substituents in this compound confer higher logP values compared to hydroxylated (e.g., 4-Fluoro-3-hydroxybenzaldehyde) or ethoxy-substituted analogs, favoring blood-brain barrier penetration .
  • Solubility: Polar groups like hydroxyl (in 4-Fluoro-3-hydroxybenzaldehyde) improve aqueous solubility, whereas benzyloxy or phenoxy groups enhance organic phase compatibility .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 3-bromo-4-fluoro-benzaldehyde acetal reacts with a phenolate anion under copper(I) oxide catalysis at 130–170°C. The acetal group protects the aldehyde during the reaction, which proceeds via a radical intermediate. Key steps include:

  • Oxidative addition : Copper inserts into the C–Br bond of the brominated benzaldehyde.

  • Transmetalation : The phenolate transfers to the copper center.

  • Reductive elimination : The diaryl ether forms, regenerating the copper catalyst.

The reaction typically uses toluene as a solvent and requires dehydrating agents like molecular sieves to suppress hydrolysis.

Optimization and Yield Enhancements

  • Catalyst loading : Reducing copper(I) oxide from 10 mol% to 5 mol% decreases costs without compromising yield.

  • Solvent effects : Polar aprotic solvents like DMA improve phenolate solubility but increase side reactions.

  • Temperature control : Maintaining 150°C minimizes dimerization byproducts.

Yields for this method range from 70% to 81% after acetal hydrolysis.

Nucleophilic Aromatic Substitution in Polar Solvents

An alternative route employs nucleophilic substitution between 4-chloro-3-fluorophenol and activated benzaldehyde derivatives. This method avoids transition metals, making it preferable for large-scale production.

Base-Mediated Coupling in DMSO

A protocol from demonstrates the reaction of 4-chlorophenol with 4-fluorobenzaldehyde in DMSO using potassium tert-butoxide (KOtBu) at 160°C. The mechanism proceeds via a Meisenheimer complex, with the phenol acting as a nucleophile attacking the electron-deficient aromatic ring.

Key steps :

  • Deprotonation : KOtBu generates the phenolate ion.

  • Activation : Electron-withdrawing groups (e.g., –CHO) activate the benzaldehyde ring for substitution.

  • Elimination : The chloride leaving group departs, forming the ether bond.

This method achieves 80% yield after recrystallization.

Solvent and Base Selection

  • DMSO advantages : Enhances phenolate nucleophilicity and stabilizes transition states.

  • Alternative bases : Cs2CO3 in DMF offers comparable yields but requires higher temperatures (180°C).

Acetal-Protected Intermediate Strategies

Protecting the aldehyde group as an acetal during etherification prevents unwanted side reactions, such as aldol condensation.

Synthesis of 4-Fluoro-3-phenoxy-benzaldehyde Acetal

As detailed in, 3-bromo-4-fluoro-benzaldehyde is first converted to its ethylene acetal using ethylene glycol and p-toluenesulfonic acid. The acetal then undergoes copper-catalyzed coupling with phenolate, followed by acidic hydrolysis (HCl/ethanol) to regenerate the aldehyde.

Conditions :

  • Acetal formation : 90°C, 12 h, 85% yield.

  • Coupling : 150°C, CuI catalyst, 78% yield.

  • Hydrolysis : 1 M HCl, 2 h, quantitative conversion.

Comparative Analysis of Methods

MethodReactantsCatalystConditionsYieldReference
Ullmann Coupling3-Bromo-4-fluoro-benzaldehyde acetal + PhenolCuI150°C, toluene78%
Nucleophilic Substitution4-Chloro-3-fluorophenol + 4-FluorobenzaldehydeKOtBu160°C, DMSO80%
Acetal ProtectionEthylene glycol + 3-Bromo-4-fluoro-benzaldehydeH2SO490°C, 12 h85%

Advantages and Limitations :

  • Ullmann coupling : High regioselectivity but requires toxic copper catalysts.

  • Nucleophilic substitution : Metal-free but limited to activated aryl halides.

  • Acetal method : Protects aldehyde group but adds synthetic steps.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Chloro-3-fluorophenoxy)benzaldehyde?

The synthesis typically involves multi-step reactions, such as:

  • Suzuki-Miyaura Coupling : Reacting 4-chloro-3-fluorophenylboronic acid with 4-bromobenzaldehyde under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C .
  • Ullmann-Type Coupling : Using a copper catalyst to couple 4-chloro-3-fluorophenol with 4-iodobenzaldehyde in the presence of a base (e.g., K₂CO₃) .
  • Purification : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.1 ppm, aromatic protons in the 6.5–8.0 ppm range) .
    • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect side products .
    • Melting Point Analysis : Compare observed mp (46–49°C) with literature values .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :
    • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from the aldehyde group .
    • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., during recrystallization) .
    • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :
    • The electron-withdrawing chloro and fluoro groups on the phenoxy ring activate the aryl halide toward nucleophilic aromatic substitution (e.g., in Ullmann coupling) by polarizing the C–X bond .
    • Steric hindrance from the 3-fluoro substituent may reduce reaction rates in Suzuki coupling; optimizing ligand choice (e.g., bulky phosphines) can mitigate this .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : If anti-inflammatory activity varies across studies:
    • Dose-Response Analysis : Test the compound at 1–100 µM concentrations in LPS-induced RAW264.7 macrophages to establish EC₅₀ .
    • Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidized aldehydes) that may alter activity .
    • Structural Analog Comparison : Compare with 4-(trifluoromethyl)benzaldehyde derivatives to isolate substituent-specific effects .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • DFT Modeling :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon vs. aromatic positions) .
    • Simulate transition states for Wittig reactions to predict preference for α,β-unsaturated aldehyde formation .
    • Validate with experimental data (e.g., NMR monitoring of reaction intermediates) .

Q. What advanced techniques optimize catalytic systems for large-scale synthesis?

  • Flow Chemistry : Use continuous-flow reactors with immobilized Pd/C catalysts to enhance yield (>80%) and reduce metal leaching .
  • Microwave Assistance : Apply microwave irradiation (100–150°C, 20–30 min) to accelerate Ullmann coupling .
  • DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

Methodological Notes

  • Contradiction Management : Cross-validate synthesis protocols using orthogonal techniques (e.g., GC-MS for volatile intermediates, MALDI-TOF for polymers) .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvent purity, inert atmosphere) to address variability in yields .

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